molecular formula C9H8N2O B12097555 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde CAS No. 1427504-59-3

7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

Cat. No.: B12097555
CAS No.: 1427504-59-3
M. Wt: 160.17 g/mol
InChI Key: ZTYRPOCPXCOXKY-UHFFFAOYSA-N
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Description

7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This is followed by substitution reactions to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as alkyl halides and nucleophiles like amines can be used under basic conditions.

Major Products

    Oxidation: 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

    Reduction: 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which makes it a versatile intermediate for further chemical modifications. Its ability to inhibit FGFRs also sets it apart from other similar compounds, making it a valuable candidate for anticancer research .

Properties

CAS No.

1427504-59-3

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-6-3-10-4-7-2-8(5-12)11-9(6)7/h2-5,11H,1H3

InChI Key

ZTYRPOCPXCOXKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC2=C1NC(=C2)C=O

Origin of Product

United States

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